molecular formula C18H13Cl2NO B1420637 6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-15-9

6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride

Cat. No. B1420637
M. Wt: 330.2 g/mol
InChI Key: LWZACAPKZLDXKI-UHFFFAOYSA-N
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Description

6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride is a chemical compound with the CAS Number: 1160263-15-9 . It has a molecular weight of 330.21 . The IUPAC name for this compound is 6-chloro-2-(2,5-dimethylphenyl)-4-quinolinecarbonyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H13Cl2NO/c1-10-3-4-11(2)13(7-10)17-9-15(18(20)22)14-8-12(19)5-6-16(14)21-17/h3-9H,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 330.21 . It’s recommended to be stored at a temperature of 28 C .

Scientific Research Applications

Structural and Spectroscopic Characterization

6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride and similar compounds have been studied for their molecular structure and spectroscopic characterization. Research using DFT and TD-DFT/PCM calculations has provided insights into the structural parameters, spectroscopic features, and potential biological and corrosion inhibition applications of these compounds (Wazzan et al., 2016).

Synthesis Methods

Efficient synthesis methods for related quinolines, like the tetrabutylammonium chloride-triggered cyclization of o-alkynylisocyanobenzenes, represent a significant area of research. These methods provide pathways for producing various quinoline derivatives, including those with chloro substituents (Liu et al., 2009).

Optical and Photovoltaic Properties

Studies on the structural and optical properties of quinoline derivatives have been conducted, focusing on thin films of these compounds. These investigations are crucial for understanding their potential in photovoltaic applications and organic-inorganic photodiode fabrication (Zeyada et al., 2016).

Chemical Reactions and Interactions

Research has also delved into the reactions of compounds like 6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride with other chemicals. For instance, studies on the reaction of chlorine dioxide with phenols and the formation of various compounds provide insights into the chemical behavior and potential applications of these substances (Lindgren & Ericsson, 1969).

Safety And Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) for the compound . The MSDS will provide comprehensive information about the potential hazards of the compound, as well as recommended safety precautions.

properties

IUPAC Name

6-chloro-2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO/c1-10-3-4-11(2)13(7-10)17-9-15(18(20)22)14-8-12(19)5-6-16(14)21-17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZACAPKZLDXKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301186551
Record name 6-Chloro-2-(2,5-dimethylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301186551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride

CAS RN

1160263-15-9
Record name 6-Chloro-2-(2,5-dimethylphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160263-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-(2,5-dimethylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301186551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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